4-(1,3-Benzothiazol-2-yloxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile
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Overview
Description
4-(1,3-Benzothiazol-2-yloxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile is an organic compound that features a benzothiazole ring, a morpholine ring, and two cyano groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yloxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Benzothiazole Ring to the Benzene Ring: This can be achieved through a nucleophilic aromatic substitution reaction where the benzothiazole ring is attached to a halogenated benzene derivative.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a substitution reaction where a suitable leaving group on the benzene ring is replaced by the morpholine ring.
Introduction of the Cyano Groups: The cyano groups can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the morpholine ring.
Reduction: Reduction reactions could potentially reduce the cyano groups to amines.
Substitution: The compound can undergo various substitution reactions, particularly at positions on the benzene ring that are not sterically hindered.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenated compounds, nucleophiles such as amines or thiols, and suitable catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, reduction could yield primary or secondary amines, and substitution could yield a variety of substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-Benzothiazol-2-yloxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound could be investigated for its potential biological activity. Compounds containing benzothiazole and morpholine rings are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound could be explored as a potential drug candidate. Its structure suggests that it could interact with various biological targets, making it a promising lead compound for drug discovery.
Industry
In industry, the compound could be used in the development of new materials. For example, it could be used as a precursor for the synthesis of polymers or as a component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yloxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile would depend on its specific application. In a biological context, the compound could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzothiazol-2-yloxy)benzene-1,2-dicarbonitrile: Lacks the morpholine ring, which could affect its biological activity and chemical reactivity.
5-(Morpholin-4-yl)benzene-1,2-dicarbonitrile: Lacks the benzothiazole ring, which could affect its stability and reactivity.
4-(1,3-Benzothiazol-2-yloxy)-5-(piperidin-4-yl)benzene-1,2-dicarbonitrile: Contains a piperidine ring instead of a morpholine ring, which could affect its solubility and biological activity.
Uniqueness
The uniqueness of 4-(1,3-Benzothiazol-2-yloxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile lies in its combination of functional groups. The presence of both benzothiazole and morpholine rings, along with the cyano groups, gives it a unique set of chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C19H14N4O2S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yloxy)-5-morpholin-4-ylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C19H14N4O2S/c20-11-13-9-16(23-5-7-24-8-6-23)17(10-14(13)12-21)25-19-22-15-3-1-2-4-18(15)26-19/h1-4,9-10H,5-8H2 |
InChI Key |
PTKYNGRZKVSGLF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)C#N)C#N)OC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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